Bienvenue dans la boutique en ligne BenchChem!

Dynorphin A (swine)

Kappa opioid receptor Functional potency Guinea pig ileum myenteric plexus

Dynorphin A (swine) is the full 17-residue heptadecapeptide (YGGFLRRIRPKLKWDNQ) retaining the native C-terminal domain that confers distinct biotransformation kinetics and non-opioid NMDA activity. It delivers 10–200× higher KOR potency than other prodynorphin-derived peptides and a plasma half-life of ~3 h—~180× longer than Dynorphin A(1-13) (<1 min)—enabling extended exposure protocols in peptidase-rich blood, plasma, or tissue preparations. Porcine-sequence processing (10:1 Dynorphin A(1-17) to Dynorphin A(1-8) ratio) minimizes truncation artifacts. Ideal as the reference full agonist in guinea pig ileum myenteric plexus-longitudinal muscle KOR bioassays, spinal cord injury/excitotoxicity models, long-term tissue bath experiments, and any study requiring stable κ-opioid agonism with simultaneous NMDA pathway dissection. Research use only.

Molecular Formula C99H155N31O23
Molecular Weight 2147.5 g/mol
CAS No. 80448-90-4
Cat. No. B549325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin A (swine)
CAS80448-90-4
SynonymsDynorphin (1-17);  Dynorphin(1-17);  Dynorphin 1-17;  Dynorphin1-17;  Dynorphins;  Dynorphin A (1-17);  Dynorphin A 1-17;  Dynorphin A1-17;  DynorphinA 1-17;  DynorphinA1-17;  DynorphinA(1-17);  D004399;  LS-185865;  LS185865;  LS 185865
Molecular FormulaC99H155N31O23
Molecular Weight2147.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)
InChIKeyJMNJYGMAUMANNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin A (Swine, CAS 80448-90-4): 17-Amino Acid Endogenous Kappa Opioid Receptor Agonist for Neuropharmacology Research


Dynorphin A (swine), also designated Prodynorphin (209-225) or Dynorphin A (1-17), is an endogenous heptadecapeptide opioid first isolated from porcine pituitary with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln-OH and molecular weight of 2147.5 g/mol [1]. It functions as a potent endogenous agonist at the kappa opioid receptor (KOR) and is one of several neuropeptides derived from proteolytic processing of the prodynorphin precursor [2]. Unlike truncated fragments or non-peptide KOR agonists, Dynorphin A (1-17) retains the full native C-terminal domain, which confers distinct biotransformation kinetics and enables non-opioid pharmacological actions [3].

Why Dynorphin A (Swine) Cannot Be Substituted by Dynorphin B, Big Dynorphin, or Synthetic KOR Agonists: Quantitative Differences in Potency, Stability, and Receptor Selectivity


In-class compounds derived from the prodynorphin precursor exhibit substantial divergence in receptor pharmacology, metabolic stability, and functional outcomes. Dynorphin A demonstrates 10- to 200-fold higher potency than other prodynorphin-derived peptides in functional tissue assays [1]. Its 17-residue native sequence confers a plasma half-life of approximately 3 hours, whereas the truncated Dynorphin A(1-13) is degraded in under 1 minute [2]. Furthermore, species-specific differences in prodynorphin processing mean that porcine-derived sequence context is essential for studies where Dynorphin A(1-17) to Dynorphin A(1-8) conversion must be minimized [3]. These quantifiable divergences preclude interchangeable use among dynorphin family members or synthetic KOR agonists without compromising experimental validity.

Quantitative Differentiation of Dynorphin A (Swine, CAS 80448-90-4): Head-to-Head Comparisons with Prodynorphin-Derived Peptides and Synthetic Agonists


Functional Potency: Dynorphin A Is 10-200× More Potent Than Other Prodynorphin Peptides in Guinea Pig Ileum

In the guinea pig ileum myenteric plexus-longitudinal muscle preparation, Dynorphin A was the most potent among all prodynorphin-derived peptides. Dynorphin B, dynorphin-32, dynorphin B-29, and alpha-neo-endorphin were 10 to 20 times less potent than Dynorphin A. Dynorphin A-(1-8) and beta-neo-endorphin were approximately 200 times less potent than Dynorphin A [1]. This direct head-to-head comparison establishes Dynorphin A as the reference standard for maximal KOR-mediated functional activity in this classical bioassay system.

Kappa opioid receptor Functional potency Guinea pig ileum myenteric plexus Dynorphin gene products IC50 comparison

Metabolic Stability: Dynorphin A (1-17) Exhibits >180× Longer Half-Life in Human Blood Compared to Truncated Dynorphin A (1-13)

In ex vivo human blood incubation studies, Dynorphin A(1-17) demonstrated a half-life of 3 hours with significant amounts surviving 4 hours of incubation. In stark contrast, the truncated peptide Dynorphin A(1-13) was biotransformed with a half-life of less than 1 minute under identical conditions [1]. The four C-terminal amino acid residues (Trp-Asp-Asn-Gln) of Dynorphin A(1-17) confer this ~180-fold increase in stability, likely by preserving a hairpin structure that protects against enzymatic degradation [1].

Metabolic stability Biotransformation Human blood ex vivo Peptide half-life Enzymatic degradation

Receptor Selectivity: Dynorphin A Demonstrates Superior hKOR Selectivity Over hMOR/hDOR/hORL1 Compared to Big Dynorphin and Dynorphin B

In competitive binding studies using human opioid receptors expressed in transfected cells, Dynorphin A demonstrated the highest selectivity for hKOR over hMOR, hDOR, and hORL1 among the three major prodynorphin peptides. Dynorphin B demonstrated low selectivity across opioid receptor subtypes, while Big Dynorphin (the 32-amino acid precursor containing both Dyn A and Dyn B) showed intermediate selectivity. Dynorphin A and Big Dynorphin demonstrated roughly similar affinity for hKOR that was higher than that of Dynorphin B [1]. This selectivity profile establishes Dynorphin A as the preferred ligand for studies requiring minimal off-target opioid receptor activation.

Receptor selectivity Human kappa opioid receptor hKOR hMOR hDOR Radioligand binding

Non-Opioid NMDA Receptor Potentiation: Dynorphin A (1-17) Activates NMDA Currents via a Mechanism Not Shared by Synthetic KOR Agonist U50,488

In whole-cell patch clamp recordings from rat periaqueductal gray neurons, Dynorphin A (1-17) rapidly and reversibly potentiated NMDA-activated currents. This potentiation could not be blocked by the non-specific opioid antagonist naloxone, nor reversed by the specific KOR antagonist nor-BNI. Critically, the non-opioid fragment Dynorphin A (2-17) also potentiated NMDA currents, whereas the synthetic KOR-selective agonist U50,488 could not mimic this action [1]. These findings demonstrate that Dynorphin A possesses a direct NMDA receptor modulatory function completely absent in non-peptide KOR agonists.

NMDA receptor Non-opioid mechanism Periaqueductal gray neurons Patch clamp electrophysiology U50,488

Species-Specific Prodynorphin Processing: Porcine Pituitary Exhibits 5-14× Lower Dynorphin A (1-17) to Dynorphin A (1-8) Conversion Ratio Compared to Rodents

Steady-state analysis of prodynorphin processing in mammalian posterior pituitary revealed pronounced species-specific differences in the conversion of Dynorphin A(1-17) to Dynorphin A(1-8). In rats and guinea pigs, the molar ratios of Dynorphin A(1-17) to Dynorphin A(1-8) were approximately 1:2 and 2.5:1, respectively, indicating substantial conversion. In contrast, porcine and rhesus monkey posterior pituitary exhibited molar ratios of 10:1 and 14:1, respectively [1]. Thus, conversion of Dynorphin A(1-17) to Dynorphin A(1-8) is a minor event in porcine tissue relative to rodents.

Species-specific processing Prodynorphin Posterior pituitary Dynorphin A (1-8) Peptide processing

KOR Binding Affinity: Dynorphin A (1-17) Binds Human KOR with Sub-Nanomolar Ki (0.09 nM)

In competitive radioligand binding assays using [³H]U69,593 as the radioligand, Dynorphin A (1-17) displaced binding to human KOR expressed in mouse HN9.10 cell membranes with a Ki value of 0.09 nM [1]. For mouse KOR stably expressed in HEK293 cells, the observed Ki was 0.30 nM [2]. This sub-nanomolar affinity confirms Dynorphin A as a high-affinity endogenous ligand for KOR, though it is noted that the synthetic stabilized derivative [D-Pro¹⁰]Dynorphin A(1-11) achieves even higher affinity (Ki = 0.13 nM) [3].

Kappa opioid receptor Binding affinity Ki value Radioligand displacement hKOR

Dynorphin A (Swine, CAS 80448-90-4): Optimal Research Applications Based on Quantified Differential Evidence


Kappa Opioid Receptor Functional Assays Requiring Maximum Endogenous Ligand Potency

Use Dynorphin A (swine) as the reference full agonist in guinea pig ileum myenteric plexus-longitudinal muscle preparations or other functional KOR bioassays where maximal potency is required. With 10-200× higher potency than other prodynorphin-derived peptides, Dynorphin A establishes the upper bound of KOR-mediated functional response and enables lower working concentrations that minimize non-specific peptide effects [1]. Substitution with Dynorphin B or Dynorphin A(1-8) would require substantially higher concentrations, confounding concentration-response interpretations.

Ex Vivo or Extended-Duration In Vitro Studies Where Peptide Stability Is Critical

Select Dynorphin A(1-17) over Dynorphin A(1-13) for any experimental protocol involving human blood, plasma, or tissue preparations with active peptidases, particularly when incubation periods exceed several minutes. The ~180-fold longer half-life (3 hours vs. <1 minute) of Dynorphin A(1-17) enables extended exposure protocols that are impossible with the rapidly degraded truncated form [2]. This is essential for ex vivo blood studies, long-term tissue bath experiments, and any assay where peptide integrity must be maintained throughout the experimental window.

Investigation of Non-Opioid NMDA Receptor-Mediated Effects in Neuropharmacology

Use Dynorphin A (1-17) for studies examining the intersection of opioid and glutamatergic signaling, including NMDA receptor potentiation, excitotoxicity, spinal cord injury models, and chronic pain mechanisms. Synthetic KOR agonists like U50,488 cannot substitute for this unique non-opioid function of the endogenous peptide [3]. The availability of the non-opioid fragment Dynorphin A (2-17) as a control tool further enables dissection of opioid-mediated versus NMDA-mediated components in experimental systems.

Species-Specific Endogenous Opioid Processing Studies Requiring Porcine Context

For immunohistochemistry, radioimmunoassay, or endogenous peptide quantification studies where porcine-derived Dynorphin A sequence context is required, use Dynorphin A (swine) with the full 17-amino acid sequence (YGGFLRRIRPKLKWDNQ) . The porcine-specific prodynorphin processing profile—characterized by a 10:1 molar ratio of Dynorphin A(1-17) to Dynorphin A(1-8), in contrast to the 1:2 ratio observed in rats—makes the porcine peptide particularly valuable for studies where minimal conversion to truncated forms is desirable [4].

Quote Request

Request a Quote for Dynorphin A (swine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.